molecular formula C11H13NO4 B1423454 methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate CAS No. 1183729-76-1

methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate

Cat. No. B1423454
M. Wt: 223.22 g/mol
InChI Key: SGDIIHAZEROKQX-UHFFFAOYSA-N
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Description

Methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate, also known as MDB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MDB is a benzodioxepine derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Reactivity

  • Methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate is involved in the synthesis of various complex molecules. For instance, it can be used in the synthesis of local anesthetics through reactions such as the Leuckart reaction, which involves heating with formamide and formic acid followed by acid hydrolysis (Daukshas et al., 1989). Similarly, it has been utilized in the practical synthesis of orally active CCR5 antagonists, a critical area in medicinal chemistry (Ikemoto et al., 2005).

Chemical Properties and Modifications

  • The compound's chemical and spectroscopic properties, such as its synthesis routes and structural elucidation, have been a focus of study. These studies help in understanding its reactivity and potential modifications for various applications (Rosnati & Marchi, 1962). Additionally, research into the synthesis of nitro-substituted derivatives of similar compounds reveals insights into the chemical behavior and potential for creating new molecules (Puodzhyunaite & Talaikite, 1974).

Pharmacological Research

  • In the realm of pharmacology, derivatives of this compound, such as 1,5-benzoxathiepin derivatives, have been synthesized and evaluated for activities like serotonin S2-receptor-blocking. These studies contribute to the development of new drugs for treating various conditions (Sugihara et al., 1987). Another study demonstrated the synthesis of related compounds for potential anticholinesterase activity, which is significant in the treatment of conditions like Alzheimer's disease (Luo et al., 2005).

properties

IUPAC Name

methyl 7-amino-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-11(13)7-5-9-10(6-8(7)12)16-4-2-3-15-9/h5-6H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIIHAZEROKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1N)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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